molecular formula C17H28N2O3 B262752 N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

Cat. No. B262752
M. Wt: 308.4 g/mol
InChI Key: WFYVUGQZLAUENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, also known as EMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the JWH family of synthetic cannabinoids and has been found to exhibit a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, ultimately resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. Additionally, this compound has been found to exhibit anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine in lab experiments is its high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse, as it is a synthetic cannabinoid with psychoactive effects.

Future Directions

There are several future directions for the study of N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine. One potential area of research is its use as an analgesic, particularly in the treatment of chronic pain. Additionally, further studies could investigate its potential as an anxiolytic and anti-inflammatory agent. Finally, research could explore the potential therapeutic applications of this compound in various disease states, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a synthetic cannabinoid that has shown promise for its potential therapeutic applications. Its high affinity for the CB1 and CB2 receptors makes it a useful tool for studying the endocannabinoid system, and its observed effects suggest its potential use as an analgesic, anxiolytic, and anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(morpholin-4-yl)propan-1-amine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.

properties

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C17H28N2O3/c1-3-22-16-6-5-15(13-17(16)20-2)14-18-7-4-8-19-9-11-21-12-10-19/h5-6,13,18H,3-4,7-12,14H2,1-2H3

InChI Key

WFYVUGQZLAUENC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC

Origin of Product

United States

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